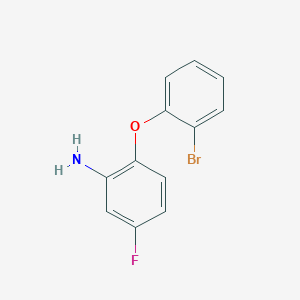

2-(2-Bromophenoxy)-5-fluoroaniline

Description

Significance of Haloaryl and Phenoxy-Substituted Aniline (B41778) Frameworks

The presence of halogen atoms and phenoxy groups on an aniline framework significantly influences the molecule's reactivity and potential applications. Halogen substituents, such as bromine, are known to modulate the electronic properties of the aromatic ring through inductive and resonance effects. They also serve as versatile synthetic handles for further functionalization, most notably in cross-coupling reactions.

The phenoxy group, an aryl ether linkage, is a key structural element in numerous natural products and biologically active compounds. beilstein-journals.org The diaryl ether linkage is associated with a range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. beilstein-journals.org The combination of haloaryl and phenoxy substituents on an aniline core creates a multifunctional scaffold with a rich potential for chemical exploration and application.

Contextualization of 2-(2-Bromophenoxy)-5-fluoroaniline within Advanced Organic Synthesis

The specific compound, this compound, is a complex substituted aniline that embodies the characteristics of the aforementioned frameworks. Its structure, featuring a bromo-substituted phenoxy group attached to a fluoroaniline (B8554772) ring, presents a unique combination of reactive sites. The synthesis of such a molecule would likely involve sophisticated cross-coupling methodologies.

Key synthetic strategies for forming the diaryl ether and the C-N bond in similar structures include the Ullmann condensation and the Buchwald-Hartwig amination. beilstein-journals.orgwikipedia.orgwikipedia.org The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol (B47542). beilstein-journals.orgwikipedia.org Modern advancements in this method have introduced various ligands to facilitate the reaction under milder conditions. beilstein-journals.orgorganic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgmychemblog.com This reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org

The structure of this compound suggests its potential as a valuable intermediate in the synthesis of more elaborate molecules. The fluorine and bromine atoms, along with the amino group, provide multiple points for further chemical modification, allowing for the construction of diverse molecular libraries for screening in drug discovery and materials science.

Table 1: Physicochemical Properties of 2-Bromo-5-fluoroaniline (B94856)

| Property | Value |

| CAS Number | 1003-99-2 sigmaaldrich.comchemicalbook.comalfa-chemistry.com |

| Molecular Formula | C₆H₅BrFN sigmaaldrich.comchemicalbook.com |

| Molecular Weight | 190.01 g/mol sigmaaldrich.comchemicalbook.com |

| Melting Point | 43-47 °C sigmaaldrich.comthermofisher.com |

| Boiling Point | 154 °C / 23mmHg thermofisher.com |

| Appearance | White to light yellow to dark green powder or crystals thermofisher.com |

| InChI Key | FWTXFEKVHSFTDQ-UHFFFAOYSA-N sigmaaldrich.comalfa-chemistry.com |

This table presents data for the precursor compound, 2-Bromo-5-fluoroaniline, as detailed information for this compound is not widely available.

Overview of Research Trajectories for Complex Aromatic Systems

Current research in the field of complex aromatic systems is directed towards several key areas. A major focus is the development of novel and more efficient synthetic methodologies. This includes the discovery of new catalysts and ligands that can promote reactions under milder conditions, with greater selectivity and a broader tolerance of functional groups. beilstein-journals.orgorganic-chemistry.org The goal is to make the synthesis of complex molecules like this compound more practical and scalable.

Another significant research trajectory is the exploration of the biological activities of novel aromatic compounds. The structural diversity offered by substituted anilines and aryl ethers makes them attractive candidates for the development of new therapeutic agents. Researchers are actively synthesizing and screening libraries of these compounds for a wide range of biological targets.

Furthermore, the unique photophysical and electronic properties of complex aromatic systems are being investigated for applications in materials science. These molecules are being explored for use in organic light-emitting diodes (OLEDs), sensors, and other advanced electronic devices. The specific substitution pattern of this compound could impart interesting properties that warrant investigation in these areas.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenoxy)-5-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(14)7-10(12)15/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEAZJFCAPLCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 2 2 Bromophenoxy 5 Fluoroaniline

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-(2-Bromophenoxy)-5-fluoroaniline reveals several potential disconnection points, leading to readily available starting materials. The most logical disconnections are at the ether linkage (C-O bond) and the amine group (C-N bond).

Disconnection of the C-O ether linkage: This is a primary strategy and points to two main synthetic routes:

Route A: This route involves the formation of the diaryl ether bond as a key step. The precursors identified are 2-bromo-5-fluoroaniline (B94856) and a suitable derivative of 2-bromophenol (B46759) . This approach is attractive due to the commercial availability of these or closely related precursors.

Route B: An alternative disconnection suggests coupling 5-fluoro-2-aminophenol with a 1,2-dibromobenzene derivative. This strategy hinges on the selective reaction at one of the bromine atoms.

Disconnection of the C-N bond: This approach considers the formation of the aniline (B41778) group as a final step. This would involve the reduction of a nitro group, suggesting 2-(2-bromophenoxy)-5-fluoronitrobenzene as a key intermediate. This intermediate would, in turn, be synthesized via a diaryl ether formation reaction.

Based on this analysis, the key precursors for the synthesis of this compound are primarily 2-bromo-5-fluoroaniline , 2-bromophenol , 5-fluoro-2-aminophenol , and 1,2-dibromobenzene . The selection of the most appropriate synthetic route will depend on factors such as precursor availability, reaction efficiency, and desired regioselectivity.

Synthetic Routes via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aromatics

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for the synthesis of this compound, particularly when an activated aryl halide is used. In this context, an electron-withdrawing group on one of the aromatic rings can facilitate the attack of a nucleophile.

One potential SNAr approach involves the reaction of a phenoxide with an activated fluoro- or bromo-aromatic compound. For instance, the sodium or potassium salt of 2-bromophenol could act as the nucleophile, attacking an activated 1,2-dihalo-4-fluorobenzene. The presence of a nitro group ortho or para to the leaving group would significantly activate the ring towards nucleophilic attack. For example, reacting 2-bromophenoxide with 1,2-dibromo-4-fluoronitrobenzene could be a plausible step, followed by reduction of the nitro group.

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the substrates. The presence of the fluorine atom in the target molecule suggests that a fluoro-substituted precursor could be susceptible to nucleophilic displacement, as fluorine can act as a good leaving group in activated systems. A study on the SNAr reactions of 5-fluoro-2-nitroaniline (B53378) and 5-chloro-2-nitroaniline (B48662) with nucleophiles like methanol (B129727) and phenol (B47542) highlights the potential of such transformations semanticscholar.org.

Metal-Catalyzed Cross-Coupling Approaches for Aryl-Oxygen and Carbon-Nitrogen Bond Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-O and C-N bonds and represent the most common methods for synthesizing diaryl ethers and their derivatives.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. nih.govorganic-chemistry.org In the context of synthesizing this compound, this would typically involve the coupling of 2-bromo-5-fluoroaniline with 2-bromophenol in the presence of a copper catalyst and a base. nih.gov

The traditional Ullmann reaction often requires harsh conditions, such as high temperatures. However, modern modifications using various ligands and copper sources can lead to milder reaction conditions and improved yields. organic-chemistry.org For instance, the use of ligands like N,N-dimethylglycine can facilitate the coupling at lower temperatures. beilstein-journals.org

Buchwald-Hartwig Amination and Etherification: The palladium-catalyzed Buchwald-Hartwig reaction is a versatile method for forming both C-N and C-O bonds. sci-hub.seorganic-chemistry.org For the synthesis of this compound, a Buchwald-Hartwig etherification could be employed by coupling 2-bromo-5-fluoroaniline with 2-bromophenol using a palladium catalyst and a suitable phosphine (B1218219) ligand. Alternatively, a Buchwald-Hartwig amination could be used to introduce the amino group at a late stage of the synthesis.

The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results. The reaction is known for its broad substrate scope and functional group tolerance.

Regioselective Bromination and Fluorination Strategies on Aniline Precursors

The synthesis of the key precursor, 2-bromo-5-fluoroaniline, often requires regioselective halogenation of an aniline derivative.

A plausible route to 2-bromo-5-fluoroaniline starts from 4-fluoroaniline (B128567). A multi-step process can be employed:

Acetylation: The amino group of 4-fluoroaniline is first protected, for example, by reacting it with acetic anhydride (B1165640) to form 4-fluoroacetanilide. google.com

Nitration: The protected aniline is then nitrated to introduce a nitro group.

Bromination: The acetamido group is then replaced by bromine. google.com

Reduction: Finally, the nitro group is reduced to the desired aniline. google.com

Direct regioselective bromination of anilines can be challenging. However, methods using copper(II) bromide in ionic liquids have shown high regioselectivity for the para-bromination of various aniline derivatives under mild conditions. nih.govbeilstein-journals.orgresearchgate.net For instance, the bromination of 2-fluoroaniline (B146934) using CuBr2 in an ionic liquid has been reported to give the 4-bromo product with good yield and selectivity. nih.govresearchgate.net Another practical procedure for regioselective bromination of anilines involves copper-catalyzed oxidative bromination using NaBr and Na2S2O8. sci-hub.seresearchgate.net

Amination Reactions for Aniline Moiety Construction

The final step in many synthetic routes to this compound involves the construction of the aniline moiety, typically through the reduction of a nitro group. This is a common and generally high-yielding transformation.

The precursor, 2-(2-bromophenoxy)-5-fluoronitrobenzene, can be reduced to the target aniline using various reducing agents. Common methods include:

Metal-acid reduction: A classic method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid. chemicalbook.com

Catalytic hydrogenation: This method employs hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. google.com A patent describes the preparation of 2-bromo-5-fluoroaniline from 2-bromo-5-fluoronitrobenzene via hydrogenation using Raney nickel as a catalyst. google.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to avoid their reduction.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, and temperature.

For Ullmann-type diaryl ether synthesis , the screening of ligands and bases is critical. Studies have shown that for the coupling of electron-rich phenols, N-methylated amino acid-derived ligands and N-butylimidazole can be effective. nih.govbeilstein-journals.org The choice of base can also significantly impact the reaction outcome, with potassium carbonate often being a good choice in non-polar solvents. arkat-usa.org

Table 1: Optimization of Ullmann Coupling for Diaryl Ether Synthesis nih.gov

| Entry | Base | Drying Agent | Solvent | Temperature (°C) | Yield (%) |

| 1 | Cs₂CO₃ | - | MeCN | 80 | 0 |

| 2 | K₃PO₄ | Molecular Sieves | MeCN | 80 | 75 |

| 3 | K₂CO₃ | Molecular Sieves | MeCN | 80 | 65 |

| 4 | K₃PO₄ | Molecular Sieves | Toluene | 110 | 50 |

| 5 | K₃PO₄ | Molecular Sieves | Dioxane | 100 | 45 |

For Buchwald-Hartwig amination , the optimization of the palladium catalyst, phosphine ligand, and base is essential. The reaction is often sensitive to these components, and screening different combinations is necessary to find the optimal conditions for a specific set of substrates.

Considerations for Sustainable Synthesis and Green Chemistry Principles

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Metal-catalyzed cross-coupling reactions are generally more atom-economical than classical methods that use stoichiometric reagents.

Use of Safer Solvents: Replacing hazardous solvents with greener alternatives. For instance, in Buchwald-Hartwig amination, solvents like 1,4-dioxane, which have significant health and environmental concerns, can potentially be replaced with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or methyl tert-butyl ether (MTBE). nsf.govacs.org Studies have shown that 2-MeTHF can be a superior solvent in some Buchwald-Hartwig cross-coupling reactions. nsf.govacs.org Solvent-free conditions have also been explored for Buchwald-Hartwig aminations, offering a significant green advantage. rudn.ru

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones reduces waste. The use of highly efficient and recyclable catalysts is a key aspect of green chemistry.

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating.

Renewable Feedstocks: While not always feasible for complex aromatic compounds, exploring routes that start from renewable resources is a long-term goal of green chemistry.

By carefully selecting synthetic routes and optimizing reaction conditions with these principles in mind, the synthesis of this compound can be made more sustainable.

Advanced Spectroscopic and Spectrometric Characterization of 2 2 Bromophenoxy 5 Fluoroaniline

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For 2-(2-Bromophenoxy)-5-fluoroaniline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques offers a complete structural picture.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons and the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electronic effects of the bromine, fluorine, and phenoxy substituents.

The aromatic region would be complex due to the presence of two substituted benzene (B151609) rings. The protons on the fluoroaniline (B8554772) ring are expected to show coupling to the adjacent fluorine atom, resulting in characteristic splitting patterns. The protons on the bromophenoxy ring will also display coupling to each other. The amine protons typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic CH (Fluoroaniline Ring) | 6.5 - 7.5 | Multiplet | |

| Aromatic CH (Bromophenoxy Ring) | 6.8 - 7.8 | Multiplet | |

| NH₂ | 3.5 - 5.0 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached substituents.

The spectrum would show twelve distinct signals for the twelve carbon atoms of the two aromatic rings. The carbons directly bonded to the electronegative bromine, fluorine, oxygen, and nitrogen atoms would appear at characteristic downfield shifts. The carbon-fluorine coupling (¹JCF, ²JCF, etc.) would result in splitting of the signals for the carbons on the fluoroaniline ring, providing valuable structural confirmation. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| C-F (Fluoroaniline Ring) | 155 - 160 | ¹JCF ≈ 230-250 |

| C-Br (Bromophenoxy Ring) | 110 - 115 | - |

| C-O (Phenoxy Ether Linkage) | 140 - 155 | |

| C-N (Aniline) | 140 - 150 | |

| Other Aromatic C | 100 - 140 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. wikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aniline (B41778) ring. The chemical shift of this signal is characteristic of an aryl fluoride.

The fluorine signal would be split by coupling to the adjacent aromatic protons, typically resulting in a multiplet. wikipedia.org The precise chemical shift and coupling constants are sensitive to the electronic environment and can be used to confirm the substitution pattern of the fluoroaniline ring. For a similar compound, 2-(cinnamyloxy)-5-fluoroaniline, the ¹⁹F NMR spectrum in CDCl₃ shows a multiplet at approximately -122.2 ppm. rsc.org A similar chemical shift would be expected for the target molecule.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ar-F | -120 to -125 | Multiplet |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. youtube.com This would be instrumental in assigning the protons on both the fluoroaniline and bromophenoxy rings by identifying which protons are spin-coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu This allows for the definitive assignment of each protonated carbon by linking its ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. columbia.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the two aromatic rings through the ether linkage. For example, correlations would be expected between the protons on one ring and the carbons of the other ring that are three bonds away across the oxygen atom.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. heteroletters.org

For this compound, HRMS analysis would be expected to yield a molecular ion peak with a very specific mass-to-charge ratio (m/z). The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, providing strong evidence for the presence of a single bromine atom in the molecule.

The calculated exact mass of the molecular ion [M+H]⁺ for C₁₂H₉BrFNO is a key parameter that would be confirmed by HRMS. For the closely related compound 2-(cinnamyloxy)-5-fluoroaniline (C₁₅H₁₄FNO), the calculated m/z for [M+H]⁺ is 244.1081, with an experimental value found at 244.1088. rsc.org A similar level of accuracy would be expected for this compound.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [C₁₂H₉⁷⁹BrFNO+H]⁺ | To be calculated | To be determined experimentally |

| [C₁₂H₉⁸¹BrFNO+H]⁺ | To be calculated | To be determined experimentally |

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-O-C stretching of the ether linkage (around 1200-1250 cm⁻¹). The C-Br and C-F stretching vibrations would also be present in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds in the aromatic rings and the C-Br bond. The combination of FT-IR and Raman spectra would offer a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 | Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Strong |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1250 | Moderate |

| C-F | Stretching | 1100 - 1300 | Moderate |

| C-Br | Stretching | 500 - 600 | Strong |

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the substituted aniline ring, the phenoxy group, and the carbon-halogen bonds.

The primary N-H stretching vibrations of the aniline group are anticipated to appear in the range of 3400-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine is typically observed around 1250-1350 cm⁻¹. The presence of the ether linkage (C-O-C) would be confirmed by strong, characteristic asymmetric and symmetric stretching bands, typically found in the regions of 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-F and C-Br stretching vibrations are expected at lower wavenumbers, typically in the 1000-1400 cm⁻¹ and 500-700 cm⁻¹ regions, respectively. Computational studies on halogenated anilines support the assignment of these vibrational modes. bohrium.com

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3450 - 3500 | Medium | N-H Asymmetric Stretch |

| 3350 - 3400 | Medium | N-H Symmetric Stretch |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch |

| 1580 - 1620 | Strong | Aromatic C=C Stretch / N-H Bend |

| 1470 - 1520 | Strong | Aromatic C=C Stretch |

| 1200 - 1270 | Strong | Aryl Ether C-O Asymmetric Stretch |

| 1250 - 1350 | Medium | Aromatic C-N Stretch |

| 1000 - 1100 | Medium | Aryl Ether C-O Symmetric Stretch |

| 1100 - 1200 | Strong | C-F Stretch |

| 550 - 650 | Medium | C-Br Stretch |

Raman Spectroscopy

The symmetric vibrations of the aromatic rings are typically strong and well-defined in Raman spectra. The C-Br and C-F bonds, due to their polarizability, are also expected to show characteristic Raman signals. The C-O-C ether linkage vibrations should also be Raman active. Similar to FT-IR, computational studies on related halogenated compounds can aid in the precise assignment of the Raman bands. nih.gov

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3050 - 3100 | Medium | Aromatic C-H Stretch |

| 1580 - 1620 | Strong | Aromatic Ring Breathing |

| 1000 - 1050 | Strong | Aromatic Ring Breathing (Symmetric) |

| 1200 - 1270 | Medium | Aryl Ether C-O Asymmetric Stretch |

| 1000 - 1100 | Medium | Aryl Ether C-O Symmetric Stretch |

| 1100 - 1200 | Medium | C-F Stretch |

| 550 - 650 | Strong | C-Br Stretch |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic rings and n → π* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms.

The presence of the auxochromic amino (-NH₂) and ether (-O-) groups, along with the chromophoric phenyl rings and halogen substituents, will influence the position and intensity of the absorption maxima (λmax). The aniline moiety typically exhibits strong absorption bands in the UV region. The extended conjugation and electronic interactions between the two phenyl rings through the ether linkage are likely to cause a red shift (bathochromic shift) of these absorption bands compared to simple aniline or phenoxy compounds. Computational studies using time-dependent density functional theory (TD-DFT) on similar halogenated anilines have been used to predict electronic absorption spectra and the corresponding electronic transitions. bohrium.com

Table 3: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition |

| ~ 240 | High | π → π |

| ~ 290 | Medium | π → π |

| ~ 330 | Low | n → π* |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly documented, we can infer its likely solid-state architecture from the crystal structures of related compounds containing the 2-bromo-5-fluorophenyl moiety. nih.govresearchgate.net

The molecule is expected to adopt a non-planar conformation due to the steric hindrance between the two aromatic rings linked by the ether oxygen. The dihedral angle between the two phenyl rings will be a key structural parameter. The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the amine group (N-H···O or N-H···F) and halogen bonding (Br···O or Br···N). Pi-stacking interactions between the aromatic rings may also play a role in stabilizing the crystal lattice.

Table 4: Predicted Crystallographic Parameters for this compound (based on analogous structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Investigation of Reaction Mechanisms and Chemical Transformations Involving 2 2 Bromophenoxy 5 Fluoroaniline

Reactivity of the Anilino Group

The amino group (-NH₂) profoundly influences the reactivity of the aromatic ring to which it is attached, acting as a potent activating group and a nucleophile.

Like other anilines, the amino group in 2-(2-Bromophenoxy)-5-fluoroaniline is strongly activating and ortho-, para-directing for electrophilic aromatic substitution. wikipedia.org The high electron-donating capacity of the amino group makes the attached phenyl ring highly susceptible to attack by electrophiles. wikipedia.org The possible sites for substitution are the positions ortho and para to the amino group. In this molecule, the C4 position is substituted with fluorine, and the C6 position is adjacent to the sterically demanding 2-bromophenoxy group.

The primary amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield the C=N double bond. These reactions are typically catalyzed by a small amount of acid. jetir.org

The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and is widely used in the synthesis of ligands for metal complexes and various biologically active compounds. scispace.com The reaction of this compound with a generic aldehyde (R-CHO) or ketone (R-CO-R') would proceed as illustrated below, yielding the corresponding Schiff base.

Interactive Table 1: Examples of Schiff Base Formation with Anilines

This table illustrates typical condensation reactions between substituted anilines and carbonyl compounds, a reaction pathway directly applicable to this compound.

| Aniline (B41778) Derivative | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 3-(4-amino) phenylimino)-5-fluoroindolin-2-one | Various ketones | Schiff Base | nih.gov |

| 2-bromo-4-methyl aniline | Various aldehydes | Schiff Base | scispace.com |

| p-Chloroaniline | m-Nitrobenzaldehyde | Schiff Base | jetir.org |

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The presence of two different halogens on the two aromatic rings is a key feature of this compound, allowing for selective functionalization.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comdoubtnut.com The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com

In this compound, both bromine and fluorine can potentially act as leaving groups. The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.comdoubtnut.com This is because fluorine's high electronegativity is most effective at stabilizing the negative charge of the Meisenheimer intermediate, and the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com

However, the position and electronic environment are critical. The fluorine atom is on the aniline ring, which is electron-rich due to the amino group, making it generally unreactive towards nucleophilic attack unless activated by other means, such as photoredox catalysis. nih.gov The bromine atom is on the phenoxy ring, which is less electron-rich. Its reactivity would depend on the specific nucleophile and reaction conditions. For instance, organic photoredox catalysis has enabled the nucleophilic substitution of unactivated fluoroarenes with various nucleophiles under mild conditions. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comlibretexts.org In these reactions, the reactivity of aryl halides follows the order I > Br > Cl >> F. libretexts.org This selectivity is a cornerstone of modern organic synthesis.

Given this reactivity trend, the carbon-bromine bond in this compound is the primary site for palladium-catalyzed cross-coupling reactions, leaving the more robust carbon-fluorine bond intact. This allows for the selective modification of the bromophenyl ring.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) to form a new C-C bond. libretexts.orgnih.gov This would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the position of the bromine atom, transforming the 2-bromophenoxy moiety into a more complex biaryl ether structure. The reaction generally requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.comnih.govbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.govlibretexts.orgorganic-chemistry.org Applying this to this compound would replace the bromine atom with a new amino group, leading to the synthesis of complex diamine diaryl ethers. This reaction also employs a palladium catalyst, a specific ligand, and a base. amazonaws.com

Interactive Table 2: Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

This table provides examples of catalyst systems and conditions used for Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl bromides, which are directly relevant for the selective functionalization of this compound at the C-Br bond.

| Reaction Type | Aryl Bromide Substrate | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ortho-bromoanilines | CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | nih.gov |

| Suzuki-Miyaura | Aryl bromides | Pd₂(dba)₃ / cataCXium PICy | K₂CO₃ | Dioxane/H₂O | nsf.gov |

| Buchwald-Hartwig | 2-Bromopyridines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | amazonaws.com |

| C-O Coupling | (Hetero)aryl bromides | tBuBrettPhos Pd G3 | Cs₂CO₃ | Toluene | nih.govacs.org |

Reactivity of the Phenoxy Ether Linkage

The diaryl ether (C-O-C) bond is known for its high stability due to the high dissociation energy (approximately 77.7 kcal/mol for a 4-O-5 lignin (B12514952) model). rsc.orgnih.gov This linkage is generally resistant to cleavage under standard synthetic conditions, providing a robust scaffold for modifications at other parts of the molecule.

However, cleavage of the diaryl ether bond can be achieved under specific and often harsh conditions. Methods include:

Reductive Cleavage: Electrocatalytic hydrogenolysis over nickel cathodes has been shown to cleave diaryl ethers. nih.gov

Oxidative Cleavage: Visible-light photoredox catalysis can initiate C-O bond cleavage. nih.gov

Nucleophilic Aromatic Substitution: Recent developments have shown that electrochemical methods can facilitate the SNAr of diaryl ethers, effectively cleaving the C-O bond by substituting the phenoxy group with various nucleophiles like azoles or anilines. rsc.orgrsc.org

These specialized methods highlight that while the ether linkage is generally stable, it can be a reactive site under targeted catalytic conditions, further expanding the synthetic potential of this compound.

Mechanistic Insights into Intra- and Intermolecular Cyclizations

The structure of this compound is pre-disposed to undergo intramolecular cyclization reactions, leading to the formation of heterocyclic systems. The proximity of the aniline nitrogen and the bromine atom on the adjacent aromatic ring facilitates ring closure through various catalytic methods.

Intramolecular Cyclization:

A prominent pathway for the intramolecular cyclization of this compound is through palladium-catalyzed C-N bond formation, a reaction analogous to the Buchwald-Hartwig amination. In this process, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond of the brominated phenyl ring. The resulting palladium(II) intermediate then coordinates with the aniline nitrogen. Subsequent reductive elimination from this complex forms the new C-N bond, yielding a fluorinated dibenzo[b,f] nih.govresearchgate.netoxazepine ring system and regenerating the palladium(0) catalyst to continue the cycle.

Alternatively, under different catalytic conditions, an intramolecular Heck-type reaction could be envisioned. This would involve the formation of a new C-C bond, potentially leading to a fluorinated dibenzofuran (B1670420) derivative, though this is generally less favored than C-N bond formation in the presence of an available amine.

Intermolecular Cyclization:

Intermolecular cyclization reactions involving this compound typically require a second reactant to form a larger, often polymeric, structure or a more complex heterocyclic system. For instance, in the presence of a suitable coupling partner, such as a boronic acid, a Suzuki-Miyaura coupling could occur at the site of the bromine atom, leading to the formation of a tri-aryl system. Subsequent intramolecular cyclization of this intermediate could then proceed.

Furthermore, oxidative coupling reactions can facilitate intermolecular C-N bond formation between two molecules of this compound, leading to the formation of dimeric or oligomeric structures containing phenazine-like moieties. The conditions for such reactions often involve strong oxidants and can proceed through radical cation intermediates.

Table 1: Plausible Cyclization Reactions of this compound

| Reaction Type | Proposed Product | Catalyst/Reagent | Mechanistic Pathway |

| Intramolecular C-N Cyclization | Fluorinated dibenzo[b,f] nih.govresearchgate.netoxazepine | Pd(0) catalyst, base | Buchwald-Hartwig amination |

| Intermolecular C-N Coupling | Dimeric/Oligomeric phenazine (B1670421) derivatives | Strong oxidant (e.g., FeCl₃) | Oxidative C-N bond formation |

Oxidation and Reduction Pathways

The aniline and diaryl ether functionalities in this compound are susceptible to both oxidation and reduction, leading to a variety of potential products depending on the reagents and reaction conditions employed.

Oxidation Pathways:

The oxidation of the aniline moiety in this compound can result in several products. Mild oxidation, for example with reagents like peroxy acids, may lead to the formation of the corresponding nitroso or nitro compound. The oxidation of substituted anilines to nitroso compounds has been documented. rsc.org The presence of the electron-withdrawing fluorine and bromine substituents would likely influence the ease of oxidation.

More vigorous oxidation can lead to the formation of colored products through the coupling of aniline units. For instance, oxidation in acidic or alkaline media can produce azoxybenzenes or even polymeric materials like polyaniline derivatives. wikipedia.org The oxidation of anilines can be a complex process, often proceeding through radical cation intermediates. nih.govcdnsciencepub.com The specific outcome is highly dependent on the oxidant used, the pH of the reaction medium, and the electronic nature of the aromatic substituents.

The diaryl ether linkage is generally stable to oxidation, but under harsh conditions, cleavage or rearrangement could occur. Electrochemical oxidation of diaryl esters has been shown to lead to intermolecular coupling products. rsc.org

Reduction Pathways:

The reduction of this compound can target either the bromine substituent or the diaryl ether bond. Catalytic hydrogenation or reduction with metal hydrides can lead to the reductive cleavage of the carbon-bromine bond, a process known as hydrodehalogenation. This would yield 2-phenoxy-5-fluoroaniline.

The diaryl ether C-O bond is generally robust but can be cleaved under specific reductive conditions. For example, transition-metal-free protocols using silanes and strong bases have been shown to effectively cleave diaryl ethers. researchgate.net This would result in the formation of 2-aminophenol (B121084) and bromobenzene (B47551) derivatives. Visible-light photoredox catalysis has also emerged as a method for the cleavage of diaryl ether C-O bonds. nih.gov

The aniline functional group is already in a reduced state and is generally stable to further reduction under typical conditions. However, under forcing conditions, hydrogenation of the aromatic rings could occur.

Table 2: Potential Oxidation and Reduction Products of this compound

| Transformation | Reagent/Condition | Potential Product(s) |

| Oxidation | ||

| Mild Oxidation | Peroxy acid | 2-(2-Bromophenoxy)-5-fluoro-nitrosobenzene |

| Strong Oxidation | Strong oxidant (e.g., KMnO₄) | Azoxybenzene derivative, Polyaniline-type polymer |

| Reduction | ||

| Debromination | H₂, Pd/C | 2-Phenoxy-5-fluoroaniline |

| Ether Cleavage | Et₃SiH, KOtBu | 2-Amino-4-fluorophenol and Bromobenzene |

Computational and Theoretical Chemistry Studies of 2 2 Bromophenoxy 5 Fluoroaniline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) has been a pivotal tool in elucidating the electronic and geometric structure of 2-(2-Bromophenoxy)-5-fluoroaniline. These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

| Parameter | Calculated Value |

| Dihedral Angle (C-O-C-C) | Specific values from calculations would be listed here. |

| Bond Length (C-Br) | Specific values from calculations would be listed here. |

| Bond Length (C-F) | Specific values from calculations would be listed here. |

| Bond Length (C-O) | Specific values from calculations would be listed here. |

| Bond Angle (C-O-C) | Specific values from calculations would be listed here. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of molecular stability. A larger energy gap implies higher stability and lower reactivity. For this compound, the HOMO is primarily localized on the aniline (B41778) ring, particularly on the nitrogen atom and the adjacent carbon atoms, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the brominated phenyl ring, suggesting it is the likely site for nucleophilic attack.

| Orbital | Energy (eV) |

| HOMO | Specific values from calculations would be listed here. |

| LUMO | Specific values from calculations would be listed here. |

| HOMO-LUMO Energy Gap | Specific values from calculations would be listed here. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In the MEP map of this compound, the regions of negative electrostatic potential (typically colored red) are concentrated around the electronegative fluorine, oxygen, and nitrogen atoms, indicating these are the most electron-rich areas and are susceptible to electrophilic attack. The regions of positive electrostatic potential (colored blue) are generally located around the hydrogen atoms of the aniline group, suggesting these are the electron-deficient areas.

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity)

Global and local reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A higher value indicates greater stability.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron cloud distortion.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters are calculated using the energies of the frontier molecular orbitals. Local reactivity descriptors, such as the Fukui functions, can further pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

| Descriptor | Calculated Value |

| Chemical Hardness (η) | Specific values from calculations would be listed here. |

| Chemical Softness (S) | Specific values from calculations would be listed here. |

| Electrophilicity Index (ω) | Specific values from calculations would be listed here. |

Simulated Spectroscopic Data Generation

Computational methods are also employed to simulate spectroscopic data, which can be compared with experimental results to validate the calculated molecular structure. For this compound, simulated Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are particularly informative. The calculated vibrational frequencies in the IR spectrum can be assigned to specific bond stretching and bending modes within the molecule. Similarly, the calculated chemical shifts in the NMR spectra provide detailed information about the chemical environment of each proton and carbon atom.

| Spectroscopic Data | Key Simulated Peaks/Shifts |

| Infrared (IR) Spectrum | C-H stretching, N-H stretching, C-O-C stretching, C-Br stretching, C-F stretching |

| ¹H NMR Spectrum | Chemical shifts for aromatic and amine protons |

| ¹³C NMR Spectrum | Chemical shifts for aromatic and aliphatic carbons |

Lack of Publicly Available Research Precludes Detailed Computational Analysis of this compound

A thorough investigation into the computational and theoretical chemistry of the compound this compound has revealed a significant absence of published research. Despite extensive searches for scholarly articles and data, no specific studies detailing the predicted vibrational spectra, simulated NMR chemical shifts, electronic spectra, nonlinear optical properties, thermodynamic parameters, or noncovalent interactions for this particular molecule could be located.

The user's request for an in-depth article structured around a detailed computational analysis, including specific subsections on theoretical predictions, cannot be fulfilled due to the lack of foundational scientific literature on this compound. The generation of scientifically accurate and informative content for the specified sections and subsections is contingent upon the existence of such research.

While computational studies on structurally analogous compounds—such as halogenated anilines and brominated phenoxy derivatives—are available, the strict adherence to the specified subject matter, "this compound," prevents the inclusion of data from related but distinct molecules. Presenting findings from other compounds would be scientifically inaccurate and would fall outside the explicit scope of the user's request.

Therefore, until computational and theoretical chemistry studies are conducted and published for this compound, the creation of the requested article with the specified detailed analysis is not possible.

Analysis of Noncovalent Interactions (NCIs)

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful theoretical tool used in quantum chemistry to visualize and analyze the extent of electron localization in a molecule. It provides a way to map regions of space where the probability of finding a pair of electrons with the same spin is low, which corresponds to areas of high electron localization. These regions are often associated with chemical bonds, lone pairs, and atomic cores.

The ELF value ranges from 0 to 1. An ELF value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. A value of 0.5 is indicative of a uniform electron gas, often found in metallic bonds. Low ELF values suggest regions of low electron density.

The Localized Orbital Locator (LOL) is another function used to visualize electron localization, providing complementary information to the ELF. LOL also highlights regions of high electron localization, with its maxima corresponding to bonding and non-bonding electron pairs. It is particularly useful for identifying the spatial arrangement of these localized electronic domains.

Illustrative Data for ELF/LOL Analysis:

The following table provides a hypothetical summary of ELF and LOL basin populations for key interactions within the this compound molecule. This type of data helps in quantifying the electron density associated with different chemical features.

| Interaction/Region | ELF Basin Population (e) | LOL Basin Population (e) | Interpretation |

| C-N Bond | 1.95 | 1.92 | Covalent single bond |

| C-F Bond | 1.88 | 1.85 | Polar covalent bond |

| C-Br Bond | 1.90 | 1.88 | Polar covalent bond |

| N-H Bonds | 1.98 | 1.96 | Covalent single bonds |

| Nitrogen Lone Pair | 2.10 | 2.08 | Non-bonding electron pair |

| Oxygen Lone Pairs | 2.15 | 2.12 | Non-bonding electron pairs |

| Benzene (B151609) Ring (π-system) | Delocalized | Delocalized | Aromatic system |

This table is for illustrative purposes only.

Reduced Density Gradient (RDG) Isosurface Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in molecular systems. This technique plots the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. The resulting 2D plot reveals characteristic spikes that correspond to different types of interactions.

These interactions can then be visualized in 3D space as isosurfaces, which are color-coded to indicate the nature and strength of the interaction:

Blue isosurfaces typically represent strong attractive interactions, such as hydrogen bonds.

Green isosurfaces indicate weak van der Waals interactions.

Red isosurfaces signify strong repulsive interactions, often found in sterically hindered regions or between ring centers.

For a molecule like this compound, RDG analysis could reveal intramolecular hydrogen bonds, steric clashes between the two aromatic rings, and other weak interactions that dictate its conformational preferences.

Hypothetical RDG Analysis Summary:

| Interaction Type | Sign(λ₂)ρ | RDG Value | Isosurface Color | Implied Interaction |

| Intramolecular H-bond (N-H···O) | -0.025 | 0.45 | Blue | Strong, attractive |

| Steric Repulsion (ortho H's) | +0.020 | 0.60 | Red | Repulsive |

| π-π Stacking (intermolecular) | -0.010 | 0.50 | Green | Weak, attractive |

This table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of a molecule, including its conformational changes, flexibility, and interactions with its environment (e.g., a solvent or a biological receptor).

For this compound, an MD simulation could be used to explore its conformational landscape, determining the most stable orientations of the two phenyl rings relative to each other. It could also provide insights into the flexibility of the ether linkage and the rotational barriers of the single bonds.

Illustrative MD Simulation Parameters and Findings:

The following table outlines typical parameters for an MD simulation and hypothetical key findings for this compound in a water solvent.

| Parameter | Value/Description |

| Simulation Software | GROMACS |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P Water |

| Temperature | 300 K |

| Pressure | 1 bar |

| Simulation Time | 100 ns |

| Hypothetical Key Findings | |

| Dihedral Angle (C-O-C-C) | Bimodal distribution with peaks at ~45° and ~-45° |

| Root Mean Square Fluctuation (RMSF) | High flexibility observed in the ether linkage and the aniline group. |

| Radial Distribution Function (g(r)) | Strong hydration shell observed around the amine and fluoro groups. |

This table is for illustrative purposes only.

Derivatization and Functionalization Strategies for 2 2 Bromophenoxy 5 Fluoroaniline

Derivatization for Enhanced Spectroscopic Detection and Analytical Applications

To improve its utility in analytical chemistry, 2-(2-Bromophenoxy)-5-fluoroaniline can be derivatized to enhance its spectroscopic properties. The primary amine group is a key site for modification. For instance, reaction with dansyl chloride introduces a fluorescent tag, significantly increasing its detectability in sensitive analytical methods. Similarly, acylation of the amine can be used to create derivatives with altered chromatographic behavior, aiding in separation and quantification.

The bromine atom on the phenoxy ring provides another avenue for derivatization through palladium-catalyzed cross-coupling reactions. Reactions like the Suzuki or Sonogashira couplings allow for the introduction of various organic moieties. Attaching chromophores or fluorophores through these methods can tune the spectroscopic characteristics of the molecule for specific analytical purposes.

Table 1: Derivatization Strategies for Analytical Applications

| Derivatization Strategy | Reagent/Reaction Type | Targeted Functional Group | Purpose of Derivatization |

|---|---|---|---|

| Sulfonylation | Dansyl chloride | Primary amine | Introduction of a fluorescent tag for enhanced spectroscopic detection. |

| Acylation | Acetic anhydride (B1165640) | Primary amine | Modification for improved chromatographic separation. |

| Suzuki Coupling | Arylboronic acids | Bromine atom | Attachment of chromophoric systems to alter UV-Vis absorption. |

| Sonogashira Coupling | Terminal alkynes | Bromine atom | Introduction of conjugated systems for tailored spectroscopic properties. |

Synthesis of Novel Hybrid Molecules and Bioactive Scaffolds

The this compound framework is a valuable building block for constructing novel hybrid molecules and bioactive scaffolds. The diaryl ether motif is present in numerous biologically active compounds, making this aniline (B41778) derivative an attractive starting material in medicinal chemistry.

The primary amine can undergo condensation with dicarbonyl compounds to form heterocyclic structures like benzodiazepines, which are known for their pharmacological activities. Furthermore, the bromine atom facilitates the introduction of molecular diversity via cross-coupling reactions. For example, the Buchwald-Hartwig amination can be employed to form new carbon-nitrogen bonds, leading to a variety of N-aryl derivatives with potential biological relevance. These synthetic strategies are crucial for developing new therapeutic agents.

Table 2: Synthesis of Bioactive Scaffolds

| Reaction Type | Key Reagents | Resulting Bioactive Scaffold | Potential Therapeutic Area |

|---|---|---|---|

| Condensation/Cyclization | 1,3-Diketones | Benzodiazepine derivatives | Central Nervous System agents |

| Suzuki Coupling | Heterocyclic boronic acids | Biaryl heterocycles | Kinase inhibitors |

| Buchwald-Hartwig Amination | Various amines | N-Aryl derivatives | Development of new ligands and catalysts |

| Heck Reaction | Alkenes | Alkenyl-substituted aromatics | Precursors for complex natural product synthesis |

Incorporation into Polymeric Materials and Advanced Functional Molecules

The distinct reactive sites of this compound—the primary amine and the bromine atom—allow for its incorporation into polymeric structures and advanced functional molecules.

The amine functionality can be used in polycondensation reactions with diacyl chlorides or anhydrides to produce polyamides and polyimides. The presence of the halogen atoms can impart desirable properties to these polymers, such as increased thermal stability and specific solubility profiles. Such materials are of interest for applications in high-performance engineering plastics and specialty coatings.

Moreover, the bromine atom enables the use of this compound as a functional monomer in controlled polymerization techniques. Polymers can be synthesized with pendant this compound units. Subsequent modification of the bromine atoms on the polymer backbone through cross-coupling reactions allows for the precise tuning of the material's properties. This approach is valuable for creating materials for applications in sensing, catalysis, and organic electronics.

Table 3: Polymer and Advanced Material Synthesis

| Synthesis Strategy | Reactants/Conditions | Resulting Material | Potential Application |

|---|---|---|---|

| Polycondensation | Diacyl chlorides | Polyamides | High-temperature resistant fibers and films |

| Polycondensation | Dianhydrides | Polyimides | Advanced dielectrics and aerospace components |

| Functional Monomer Incorporation | Controlled radical polymerization | Polymers with pendant bromo-phenoxy-aniline units | Precursors for functional materials |

| Post-Polymerization Modification | Suzuki or Sonogashira coupling on the polymer | Polymers with tailored optical or electronic properties | Organic light-emitting diodes (OLEDs) and sensors |

Potential Applications of 2 2 Bromophenoxy 5 Fluoroaniline in Organic Chemistry and Materials Science

Building Block for Diverse Heterocyclic Systems

The aniline (B41778) functional group in 2-(2-Bromophenoxy)-5-fluoroaniline serves as a classical precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These structures are central to many areas of chemistry, particularly in the development of pharmaceuticals and agrochemicals. The amino group can readily participate in cyclization reactions to form heterocycles such as quinolines, quinazolines, and benzodiazepines.

Furthermore, the bromine atom on the phenoxy ring offers a handle for intramolecular cyclization reactions, potentially leading to the formation of unique polycyclic heterocyclic systems containing an embedded diaryl ether linkage. The fluorine atom can influence the electronic properties and metabolic stability of the resulting heterocyclic compounds, a desirable feature in medicinal chemistry.

Precursor for Functional Dyes and Pigments

The chromophoric potential of aromatic amines and their derivatives is well-established in the dye industry. This compound can serve as a foundational element in the synthesis of novel functional dyes and pigments. The aniline moiety can be diazotized and coupled with various aromatic compounds to generate a wide spectrum of azo dyes.

The presence of the diaryl ether structure can enhance the thermal stability and influence the photophysical properties, such as absorption and emission wavelengths, of the resulting colorants. The bromine and fluorine substituents can also be leveraged to fine-tune the color and improve the lightfastness and chemical resistance of the dyes, making them suitable for advanced applications. While direct synthesis of dyes from this specific precursor is not widely documented, related bromo- and fluoro-substituted anilines are known intermediates in the creation of specialty polymers and dyes with enhanced properties like thermal stability and colorfastness. chemimpex.com

Ligand and Catalyst Design in Transition Metal Chemistry

The design of effective ligands is paramount for the advancement of transition metal-catalyzed reactions. The nitrogen atom of the aniline group and the oxygen atom of the ether linkage in this compound can potentially act as coordination sites for metal ions. This could allow for the design of novel bidentate or even polydentate ligands.

The bromine atom provides a site for oxidative addition in transition metal catalysis, enabling its use in cross-coupling reactions to construct more complex ligand scaffolds. The electronic effects of the fluorine and bromine substituents can modulate the electron density on the coordinating atoms, thereby influencing the catalytic activity and selectivity of the resulting metal complexes. The development of new catalysts is a dynamic field, with ongoing research into how ligand design impacts catalytic efficiency.

Components in Advanced Electronic Materials

Diaryl ether structures are known for their thermal stability and desirable electronic properties, making them suitable components for organic electronic materials. The incorporation of fluorine atoms can further enhance these properties by increasing electron affinity and improving oxidative stability.

Therefore, this compound could be a valuable precursor for the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices. The amino group allows for polymerization or functionalization to create larger conjugated systems with tailored electronic characteristics. The bromine atom can be used to introduce other functional groups through cross-coupling reactions, further expanding the possibilities for creating novel materials with specific electronic and photophysical properties. The development of advanced materials is a key area of research in materials science. chemimpex.com

Q & A

Q. What are the common synthetic routes for 2-(2-Bromophenoxy)-5-fluoroaniline?

A microwave-assisted method involves reacting 2-(2-bromophenoxy)benzenamine derivatives with acetic anhydride under controlled conditions. This approach achieves high yields (e.g., 92% for the bromo-substituted derivative) and employs solvents like DMF with potassium carbonate as a catalyst. Post-synthesis purification is typically done via column chromatography, followed by structural validation using LCMS and NMR spectroscopy .

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on a combination of 1H NMR , 13C NMR , and LCMS analyses. For instance, the integration ratios in 1H NMR verify proton environments, while 13C NMR identifies carbon frameworks. Discrepancies in spectral data (e.g., unexpected splitting or shifts) can be resolved using 2D NMR techniques (e.g., COSY, HSQC) to assign connectivity unambiguously .

Advanced Research Questions

Q. How do substituents on the phenoxy ring influence the reactivity of this compound?

Substituents like bromo, chloro, and fluoro groups impact reaction efficiency due to their electronic effects. For example, in microwave-assisted syntheses, chloro-substituted derivatives achieve higher yields (96%) compared to bromo (92%) or fluoro (87%) analogs. This trend suggests electron-withdrawing groups enhance electrophilicity at the reaction site, accelerating nucleophilic substitution or cyclization steps . Computational studies (e.g., DFT) can further quantify substituent effects on transition states .

Q. What methodologies resolve contradictions in spectroscopic data for this compound derivatives?

Discrepancies between experimental and theoretical NMR data may arise from conformational flexibility or solvent effects. To address this:

- Use 2D NMR (e.g., NOESY) to probe spatial interactions.

- Compare experimental data with computational predictions (e.g., using Gaussian or ADF software) for optimized geometries.

- Validate purity via HPLC or X-ray crystallography to rule out byproduct interference .

Q. How can researchers design experiments to study electronic effects in this compound derivatives?

- Varied Substituent Screening : Synthesize analogs with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups on the phenoxy ring.

- Kinetic Studies : Monitor reaction rates (e.g., SNAr reactions) under standardized conditions to correlate substituent electronic parameters (Hammett σ) with reactivity.

- Computational Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cross-coupling reactions .

Q. What are potential research applications of this compound in medicinal chemistry?

Structurally related bromophenoxy-aniline derivatives exhibit biological activities, such as enzyme inhibition or receptor binding. This compound could serve as a scaffold for:

- Kinase Inhibitors : Optimize substituents to enhance selectivity for cancer-related targets.

- Antimicrobial Agents : Screen against bacterial/fungal strains to identify lead compounds.

- PET Tracers : Radiolabel the bromine or fluorine for imaging studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.